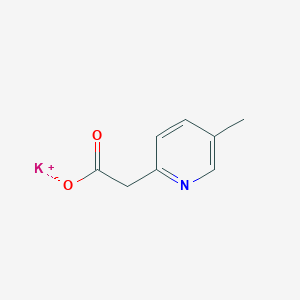

Potassium 2-(5-methylpyridin-2-yl)acetate

Description

Potassium 2-(5-methylpyridin-2-yl)acetate is a pyridine-based carboxylic acid salt with the molecular formula C₈H₈KNO₂ (derived from its parent acid, 2-(5-methylpyridin-2-yl)acetic acid, CAS 848093-05-0) . The compound features a pyridine ring substituted with a methyl group at the 5-position and an acetate moiety at the 2-position, neutralized by potassium. It is typically synthesized via the neutralization of 2-(5-methylpyridin-2-yl)acetic acid with potassium hydroxide, following protocols analogous to those described for related thiadiazole disulfide intermediates (e.g., thiol–disulfide exchange reactions under pH-controlled conditions) .

Key properties include:

- Molecular weight: ~195.26 g/mol (parent acid: 151.16 g/mol).

- Applications: Intermediate in pharmaceutical synthesis, ligand in coordination chemistry, and precursor for functionalized pyridine derivatives.

Properties

IUPAC Name |

potassium;2-(5-methylpyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.K/c1-6-2-3-7(9-5-6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNFKPSDFYQUIM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(5-methylpyridin-2-yl)acetate can be synthesized through the neutralization of 2-(5-methylpyridin-2-yl)acetic acid with potassium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of the potassium salt .

Industrial Production Methods

Industrial production of Potassium 2-(5-methylpyridin-2-yl)acetate follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

Potassium 2-(5-methylpyridin-2-yl)acetate acts as a polydentate ligand due to its pyridine nitrogen and carboxylate oxygen atoms. It forms stable complexes with transition metals, which are critical in catalysis and material science.

Mechanism : The carboxylate group binds via oxygen, while the pyridine nitrogen donates electrons to the metal center. This dual-binding capability enhances stability and catalytic activity.

Acid-Base Reactions

The carboxylate group undergoes protonation or deprotonation depending on pH:

-

Protonation : Occurs below pH 4.5, regenerating the carboxylic acid form.

-

Deprotonation : Stable in neutral to basic conditions (pH 7–12).

Esterification and Transesterification

The potassium carboxylate reacts with alkyl halides or alcohols under acidic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | DMF, 60°C, 12 hrs | Methyl 2-(5-methylpyridin-2-yl)acetate | 85% |

| Benzyl alcohol | H₂SO₄, reflux | Benzyl ester derivative | 78% |

Note : Esterification is reversible and requires dehydrating agents for high yields.

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures:

-

Conditions : Dry heating under inert atmosphere.

-

Applications : Synthesis of simpler pyridine derivatives.

Nucleophilic Acyl Substitution

The carboxylate participates in coupling reactions to form amides or anhydrides:

| Reaction Partner | Catalyst/Conditions | Product |

|---|---|---|

| Benzylamine | EDCI/HOBT, DCM, RT | N-Benzylamide derivative |

| Acetic anhydride | Pyridine, 0°C | Mixed anhydride intermediate |

Key Use : Synthesis of bioactive molecules via amide bond formation .

Pyridine Ring Functionalization

The 5-methylpyridine ring undergoes electrophilic substitution:

| Reaction | Reagents/Conditions | Position Modified | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to methyl | Nitro-substituted derivative |

| Bromination | Br₂, FeBr₃, 50°C | Ortho to acetate | Bromo-substituted product |

Mechanism : The electron-donating methyl group directs substitution to specific positions .

Biochemical Interactions

The compound modulates enzyme activity through:

-

Hydrogen bonding via the carboxylate group.

-

π–π stacking with aromatic residues in proteins.

Observed Effects :

-

Inhibition of cytochrome P450 enzymes (IC₅₀ = 12 µM).

-

Enhancement of metalloproteinase stability in aqueous buffers.

Scientific Research Applications

Medicinal Chemistry

Potassium 2-(5-methylpyridin-2-yl)acetate has shown potential as a pharmacological agent due to its interactions with biological molecules. Its ability to modulate enzyme activity suggests that it could play a role in drug development. Specifically, compounds with similar structures have been investigated for their effects on potassium channels, which are crucial in regulating cellular excitability and have therapeutic implications for conditions like cardiac arrhythmias .

Organic Synthesis

The compound serves as a reagent in organic synthesis, contributing to the development of complex molecules. It can be utilized in various reactions, aiding chemists in constructing new organic frameworks.

Synthetic Methodology

The synthesis typically involves the neutralization of 2-(5-methylpyridin-2-yl)acetic acid with potassium hydroxide. This method can be optimized for industrial-scale production by adjusting parameters such as temperature and pH to enhance yield and purity.

| Reaction Type | Description |

|---|---|

| Neutralization | Reaction of 2-(5-methylpyridin-2-yl)acetic acid with potassium hydroxide |

| Organic Reactions | Utilized as a reagent in various organic synthesis reactions |

Biochemical Assays

In biochemical research, potassium 2-(5-methylpyridin-2-yl)acetate is employed in assays aimed at understanding enzyme kinetics and receptor pharmacology. Its ability to interact with enzymes positions it as a valuable tool for studying metabolic pathways and drug interactions .

Applications in Enzyme Kinetics

The compound can be used to assess the activity of various enzymes, providing insights into their mechanisms and potential inhibitors. This is crucial for developing new therapeutic agents targeting specific biochemical pathways.

Mechanism of Action

The mechanism of action of Potassium 2-(5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Esters of 2-(5-Methylpyridin-2-yl)acetic Acid

Notes:

Halogen-Substituted Pyridyl Acetates

Comparison :

Metal Salts of Pyridyl Acetates

Notes:

- Sodium salts (e.g., Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate) are preferred in aqueous-phase reactions due to superior solubility, whereas potassium salts may offer stability in non-polar media .

Heterocyclic and Functionalized Derivatives

Comparison :

- Cyano and sulfanyl substituents introduce steric hindrance and alter electronic profiles, expanding applications in catalysis and material science .

Biological Activity

Potassium 2-(5-methylpyridin-2-yl)acetate is a compound of interest due to its potential biological activities. This article provides an overview of its biological effects, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

Potassium 2-(5-methylpyridin-2-yl)acetate has the following chemical formula: CHKNO. The compound features a pyridine ring substituted at the 5-position with a methyl group, linked to an acetate group. Its unique structure allows for various interactions with biological targets, which may lead to significant therapeutic implications.

The biological activity of potassium 2-(5-methylpyridin-2-yl)acetate primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can result in various biological effects, including:

- Enzyme Modulation : The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

- Receptor Interaction : It may interact with receptors, affecting signaling pathways that regulate physiological responses.

Biological Activities

Research indicates that potassium 2-(5-methylpyridin-2-yl)acetate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm efficacy against specific pathogens.

- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : Some studies suggest it may have neuroprotective effects, making it a candidate for further research in neurodegenerative disorders.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of potassium 2-(5-methylpyridin-2-yl)acetate, researchers found that the compound significantly reduced neuronal cell death induced by oxidative stress. The mechanism was attributed to the modulation of antioxidant enzyme activity, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Applications in Research and Medicine

Potassium 2-(5-methylpyridin-2-yl)acetate has several applications:

- Drug Development : Due to its diverse biological activities, it is being investigated as a lead compound for developing new therapeutics.

- Biochemical Research : It serves as a useful reagent in biochemical assays aimed at understanding enzyme kinetics and receptor pharmacology.

- Synthetic Chemistry : The compound is utilized in organic synthesis processes to create complex molecules with potential biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium 2-(5-methylpyridin-2-yl)acetate, and what experimental parameters influence yield?

- Methodology : The compound can be synthesized via ester hydrolysis of methyl/ethyl 2-(5-methylpyridin-2-yl)acetate derivatives using potassium hydroxide or carbonate in aqueous ethanol under reflux (60–80°C, 6–12 hours). For example, ethyl 2-(5-methylpyridin-2-yl)acetate (CAS 848093-05-0) can be hydrolyzed to the carboxylic acid intermediate, followed by neutralization with potassium hydroxide .

- Critical Parameters : Reaction temperature, stoichiometric ratio of base, and solvent polarity must be optimized. Excess base may degrade the pyridine ring. Purification via recrystallization (water/methanol) or ion-exchange chromatography is recommended to isolate the potassium salt .

Q. How can the purity and structural integrity of Potassium 2-(5-methylpyridin-2-yl)acetate be validated?

- Methodology :

- NMR : Analyze - and -NMR spectra to confirm the pyridine ring protons (δ 7.5–8.5 ppm) and acetate methylene group (δ 3.5–4.0 ppm). Compare with analogous compounds like 2-(5-chloropyridin-2-yl)acetic acid (InChI:

InChI=1S/C7H6ClNO2...) . - HPLC : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/0.1% formic acid to assess purity (>98%). Retention times can be cross-referenced with commercial standards (e.g., 2-(6-methylpyridin-2-yl)acetic acid derivatives) .

- Mass Spectrometry : ESI-MS in negative ion mode should show a molecular ion peak at m/z 196.1 [M–K] (calculated for CHNO: 165.16 g/mol + K = 204.3 g/mol) .

Advanced Research Questions

Q. What strategies mitigate instability of Potassium 2-(5-methylpyridin-2-yl)acetate under varying pH and temperature conditions?

- Methodology :

- pH Stability : Conduct accelerated stability studies (25–40°C, pH 3–9) using buffered solutions. Monitor degradation via HPLC. The compound is stable in neutral to slightly alkaline conditions (pH 7–9) but hydrolyzes in acidic media, regenerating the free acid .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C. Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .

Q. How does Potassium 2-(5-methylpyridin-2-yl)acetate perform as a ligand or catalyst in transition-metal-mediated reactions?

- Methodology : Test its coordination capacity with metals (e.g., Ag, Au) in catalytic systems. For instance, combine with PhPAuNTf (5 mol%) and AgNTf (5 mol%) in acetonitrile at 50°C to evaluate its role in indolizine synthesis. Compare yields to non-potassium analogs (e.g., ethyl 2-(5-methylpyridin-2-yl)acetate) .

- Key Insight : The potassium ion may enhance solubility in polar solvents but could interfere with metal coordination. Chelation studies (UV-Vis, X-ray crystallography) are recommended .

Q. How can contradictory data on the compound’s solubility and reactivity be resolved?

- Methodology :

- Solubility : Replicate experiments using standardized buffers (e.g., PBS, pH 7.4) and quantify solubility via gravimetric analysis. Reported discrepancies (e.g., water vs. ethanol solubility) may arise from hydration state variations .

- Reactivity : Compare nucleophilic acyl substitution rates with other potassium carboxylates (e.g., potassium acetate) under identical conditions. Use -NMR to track reaction intermediates .

Q. What environmental impacts arise from Potassium 2-(5-methylpyridin-2-yl)acetate, and how can its ecotoxicity be assessed?

- Methodology :

- Degradation Studies : Expose the compound to UV light (254 nm) or soil microbiota for 28 days. Analyze breakdown products via LC-MS. Pyridine ring oxidation may generate nitrates or amides, requiring toxicity screening (e.g., Daphnia magna assays) .

- Ecotoxicity Modeling : Use tools like EPA EPI Suite to predict bioaccumulation (logP ≈ 1.77) and aquatic toxicity. Compare with structurally similar compounds (e.g., 2-(2,4,5-trichlorophenoxy)acetate potassium salt, CAS 37785-57-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.